![molecular formula C12H13NO2 B14586791 6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole CAS No. 61545-39-9](/img/structure/B14586791.png)
6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole is a synthetic organic compound that features both an indole ring and an epoxide group. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the epoxide group is known for its high reactivity. This combination makes this compound a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole typically involves the formation of the indole ring followed by the introduction of the epoxide group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The epoxide group can then be introduced via an epoxidation reaction using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.
Reduction: The indole ring can be reduced under hydrogenation conditions to form indoline derivatives.
Substitution: The epoxide group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium azide, thiols, and alcohols can be used under basic conditions to open the epoxide ring.
Major Products
Oxidation: Diols and other oxygenated derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components. This reactivity can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.
Comparison with Similar Compounds
6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole can be compared with other similar compounds that feature both an indole ring and an epoxide group. Some of these compounds include:
6-[(oxiran-2-yl)methoxy]-1H-indole: Lacks the methyl group at the 6-position.
Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane: Contains two epoxide groups and a different aromatic structure.
2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bisoxirane: Features a bis-epoxide structure with a different aromatic backbone.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
61545-39-9 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
6-methyl-4-(oxiran-2-ylmethoxy)-1H-indole |
InChI |
InChI=1S/C12H13NO2/c1-8-4-11-10(2-3-13-11)12(5-8)15-7-9-6-14-9/h2-5,9,13H,6-7H2,1H3 |
InChI Key |
BKAHBWRBBQERJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN2)C(=C1)OCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


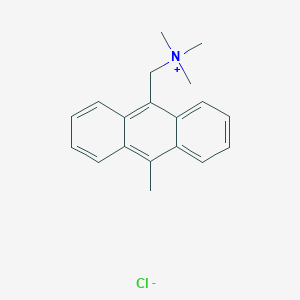
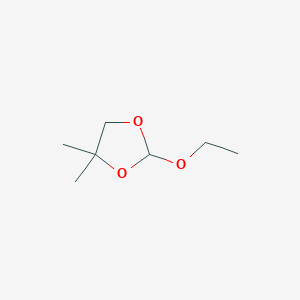
![2-[2-(3-Nitrophenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile](/img/structure/B14586723.png)
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B14586726.png)
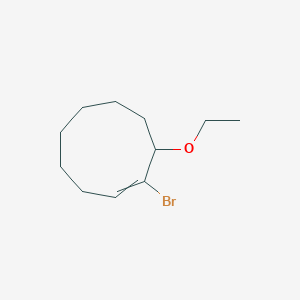
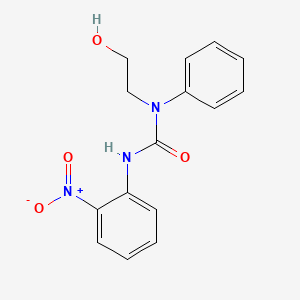
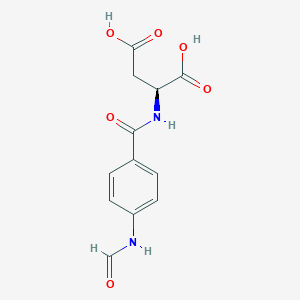
![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14586741.png)
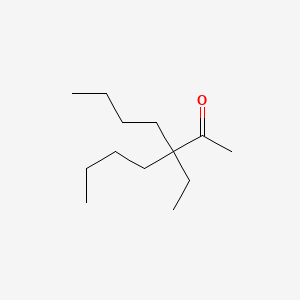

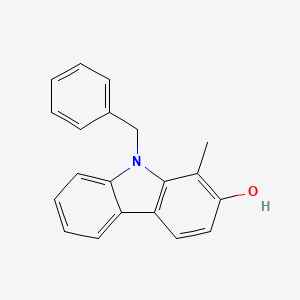
![2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586780.png)
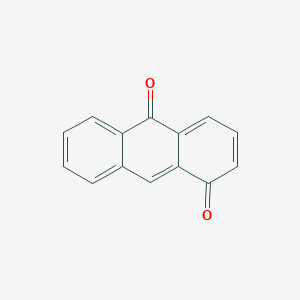
![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)
